2-Cyclobutoxypyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyloxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVEBUBGAEOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 2 Cyclobutoxypyridine 3 Carbonitrile
Regioselective and Chemoselective Functionalization of the Pyridine (B92270) Nucleus
The pyridine ring in 2-cyclobutoxypyridine-3-carbonitrile is susceptible to various functionalization reactions. The substitution pattern significantly influences the regioselectivity of these transformations.
Direct C–H functionalization is a powerful tool for modifying heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For 2-alkoxypyridines, C–H functionalization can be directed to specific positions based on electronic and steric factors.
Recent research has demonstrated the palladium-catalyzed C5–H polyfluoroarylation of 2-alkoxypyridines. nih.govresearchgate.net This methodology utilizes a transient and electron-deficient perfluoroaryl-palladium species. The regioselectivity for the C5 position is attributed to a combination of steric hindrance at other positions and the electronic properties of the pyridine ring, where the C5 position possesses partial nucleophilicity. nih.gov This approach allows for the late-stage functionalization of complex molecules. nih.govresearchgate.net While this specific reaction has been demonstrated on various 2-alkoxypyridines, its direct application to this compound would be a logical extension, providing a route to novel C5-arylated derivatives.
The development of selective C–H functionalization of the pyridine core remains a significant challenge in synthetic chemistry. researchgate.net Pyridine's electron-poor nature and its ability to coordinate with metal catalysts often hinder reactivity and selectivity. exlibrisgroup.com However, strategies like the use of transient activators in palladium-catalyzed reactions have shown promise for the direct diarylation of pyridines at the 2- and 6-positions. nih.gov
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.orgnih.gov The pyridine ring, being inherently electron-poor, is particularly well-suited for this type of reaction, especially when substituted with electron-withdrawing groups. uci.edu The reactivity is further enhanced when a good leaving group is present at a position activated by these groups (ortho or para). uci.edu
In the context of this compound, the alkoxy group at the C2 position is not a typical leaving group for SNAr. However, related compounds with better leaving groups, such as halogens, readily undergo SNAr. For instance, 2-fluoropyridine-3-carbonitrile serves as a precursor for the synthesis of pyrazopyridine through an SNAr reaction with hydrazine. ossila.com
The presence of the electron-withdrawing nitrile group at the C3 position of the pyridine ring in this compound influences the electronic distribution, but the primary activation for SNAr at the C2 or C6 positions is the ring nitrogen itself. While the cyclobutoxy group is not a facile leaving group, under harsh conditions or with specific reagents, its displacement could potentially occur. The regioselectivity of SNAr reactions on substituted pyrazines has been shown to be dependent on the electronic nature of the substituent at the 2-position; electron-withdrawing groups direct nucleophilic attack to the 5-position, while electron-donating groups favor substitution at the 3-position. researchgate.net
Transformations Involving the Carbonitrile Moiety
The carbonitrile group (–C≡N) is a versatile functional group that can be converted into a variety of other functionalities. In the context of this compound, the nitrile can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents to yield ketones. These transformations provide access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. For example, the synthesis of functionalized 4-aminocarbazoles has been achieved using 2-alkynyl indole-3-carbonitriles as synthons, highlighting the utility of the carbonitrile group in constructing complex heterocyclic systems. nih.gov
Reactivity Profile of the Cyclobutoxy Substituent
The cyclobutoxy group is generally stable under many reaction conditions. However, the ether linkage can be cleaved under strongly acidic or specific reducing conditions. The reactivity of the cyclobutyl ring itself is characterized by a degree of ring strain, which can influence its stability and reactivity in certain transformations. Cleavage of the cyclobutoxy group would yield 2-hydroxypyridine-3-carbonitrile, a tautomer of 2-pyridone-3-carbonitrile.
Pericyclic and Cycloaddition Reactions of Pyridine Carbonitriles
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org Cycloaddition reactions, a major class of pericyclic reactions, involve the formation of a cyclic product from two or more unsaturated molecules. numberanalytics.comlibretexts.org
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comlibretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). masterorganicchemistry.comyoutube.com The pyridine ring can, in principle, act as either the diene or the dienophile component, although its aromaticity makes it a reluctant participant. To act as a diene, the pyridine ring would need to react across the 2,5- or 3,6-positions. To act as a dienophile, one of its double bonds would react with a diene.
The presence of electron-withdrawing groups, such as the carbonitrile group in this compound, can enhance the dienophilic character of the C4-C5 double bond. Conversely, the electron-donating cyclobutoxy group can increase the electron density of the ring, potentially favoring its participation as a diene in inverse-electron-demand Diels-Alder reactions. nih.gov Hetero-Diels-Alder reactions, where the pyridine nitrogen participates in the cycloaddition, are also a possibility, leading to the formation of bicyclic heterocyclic systems. mdpi.com
1,3-Dipolar Cycloadditions
The pyridine ring, particularly when rendered electron-deficient, can act as a 2π-component (dipolarophile) in 1,3-dipolar cycloaddition reactions. The presence of the electron-withdrawing nitrile group at the 3-position of this compound is expected to lower the energy of the pyridine's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating its reaction with 1,3-dipoles.
Studies on related nitropyridines have shown their capability to undergo [3+2] cycloaddition with azomethine ylides. mdpi.comnih.gov In these reactions, the C5=C6 double bond of the pyridine ring typically acts as the dipolarophile. mdpi.comnih.gov By analogy, this compound could potentially react with 1,3-dipoles such as azomethine ylides, nitrile oxides, or azides. The reaction would likely lead to the formation of novel fused heterocyclic systems, where a five-membered ring is annulated to the pyridine core. wikipedia.org The regioselectivity of such cycloadditions would be governed by both steric effects from the cyclobutoxy group and the electronic influence of the substituents. youtube.com
For instance, the reaction with an azomethine ylide, generated in situ from sarcosine (B1681465) and paraformaldehyde, could yield a pyrrolidine-fused pyridine derivative. The electron-donating cyclobutoxy group at the 2-position and the electron-withdrawing nitrile group at the 3-position would influence the reaction's regiochemical outcome.
[2+2] Cycloaddition Reactions
Photochemical [2+2] cycloaddition reactions are a hallmark of many π-systems. While the formation of pyridine rings through transition-metal-catalyzed [2+2+2] cycloadditions is well-documented, acs.orgnih.govrsc.orgrsc.org intermolecular or intramolecular [2+2] cycloadditions involving the pyridine ring itself are less common but mechanistically plausible, particularly under photochemical conditions.
The π-system of the this compound could potentially participate in [2+2] cycloadditions with alkenes or alkynes upon photoexcitation. The reaction could involve either the C3=C4 or C5=C6 double bond of the pyridine ring, leading to the formation of a cyclobutane (B1203170) or cyclobutene (B1205218) ring fused to the heterocyclic core. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the nature of the reacting partner and the excited state dynamics of the pyridine derivative. The cyclobutoxy group, while not directly participating, could sterically influence the approach of the reacting species.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is anticipated to be rich, owing to the presence of the pyridine-3-carbonitrile (B1148548) chromophore. This system possesses both n-π* and π-π* electronic transitions, which can be accessed upon absorption of ultraviolet light.
Photophysical Properties and Energy Transfer Processes
Substituted pyridine-carbonitrile derivatives are known to exhibit fluorescence, with their absorption and emission characteristics being sensitive to their substitution pattern and solvent environment. mdpi.commanipal.edunih.govresearchgate.net By analogy, this compound is expected to display absorption in the UV region, corresponding to π-π* and n-π* transitions. manipal.edu
The photophysical properties are heavily influenced by intramolecular charge transfer (ICT) phenomena. manipal.edu In this compound, the electron-donating cyclobutoxy group and the electron-withdrawing nitrile group can facilitate an ICT state upon photoexcitation. This would likely result in a large Stokes shift, where the emission maximum is significantly red-shifted compared to the absorption maximum. The fluorescence quantum yield and lifetime would be dependent on the efficiency of non-radiative decay pathways, which can be influenced by the solvent polarity and the flexibility of the cyclobutoxy group.
Table 1: Expected Photophysical Properties of this compound in Different Solvents (Hypothetical Data Based on Analogous Compounds)
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Hexane | 270, 310 | 380 | 70 | 0.15 |
| Dichloromethane | 275, 315 | 410 | 95 | 0.10 |
| Acetonitrile | 278, 320 | 430 | 110 | 0.08 |
| Methanol | 280, 325 | 450 | 125 | 0.05 |
Photoreactions and Mechanistic Considerations
Upon UV irradiation, pyridine derivatives can undergo a variety of photochemical transformations. One potential pathway for this compound is a skeletal rearrangement. For instance, photochemical rearrangement of 1-aminopyridinium ylides is known to produce 1,2-diazepines. chemrxiv.org While this specific reaction requires N-amination, it highlights the susceptibility of the pyridine ring to photoinduced rearrangements.
Another possible photoreaction is C-H functionalization. Photochemical methods for C(sp²)−H pyridination have been developed that proceed via electron donor-acceptor (EDA) complexes. nih.gov Given the electronic nature of this compound, it could potentially act as either a donor or acceptor in such complexes, leading to photoinduced C-H functionalization at either the pyridine ring or another aromatic substrate.
Furthermore, the presence of the alkoxy group suggests the possibility of photo-cleavage or rearrangement reactions, although such processes often require higher energy UV light. The nitrile group is generally photochemically robust but can influence the excited-state reactivity of the pyridine ring.
Electrochemical Transformations and Redox Behavior
The electrochemical properties of this compound are determined by the electron-donating cyclobutoxy group and the electron-withdrawing nitrile group attached to the pyridine core. These substituents modulate the electron density of the π-system, thereby affecting its reduction and oxidation potentials.
The reduction of pyridine derivatives is a well-studied process. The presence of an electron-withdrawing group like the nitrile facilitates reduction by lowering the energy of the LUMO. cdnsciencepub.com Therefore, this compound is expected to undergo reduction at less negative potentials compared to unsubstituted pyridine. Studies on cyanopyridines have shown that the reduction potential is dependent on the position of the cyano group, with 4- and 2-cyanopyridines being easier to reduce than the 3-cyano isomer. cdnsciencepub.com The process typically involves the transfer of one or two electrons to form a radical anion or a dianion, respectively.
Table 2: Predicted Redox Potentials for this compound and Related Compounds (Hypothetical Data)
| Compound | Epc (V vs. SCE) | Epa (V vs. SCE) | Mechanism |
| Pyridine | -2.20 | - | Irreversible Reduction |
| Pyridine-3-carbonitrile | -1.85 | - | Irreversible Reduction |
| 2-Methoxypyridine | -2.35 | +1.60 | Irreversible Redox |
| This compound | -1.95 | +1.45 | Quasi-reversible Redox |
Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, SCE = Saturated Calomel Electrode
Mechanistic Elucidation of Reactions Involving 2 Cyclobutoxypyridine 3 Carbonitrile
Detailed Reaction Pathway Investigations
Reactions involving 2-Cyclobutoxypyridine-3-carbonitrile are anticipated to be dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring is inherently electron-deficient, and this character is enhanced by the electron-withdrawing nature of the nitrogen heteroatom and the cyano group at the 3-position. The 2-position, where the cyclobutoxy group is located, is particularly activated towards nucleophilic attack.
A plausible and detailed reaction pathway for the nucleophilic substitution of the cyclobutoxy group by a generic nucleophile (Nu-) can be delineated as follows:
Nucleophilic Attack: The reaction initiates with the attack of the nucleophile at the C2 carbon of the pyridine ring. This position is electronically favorable for attack due to the inductive effect of the ring nitrogen and the resonance stabilization of the subsequent intermediate. quora.comstackexchange.com This step is typically the rate-determining step of the SNAr mechanism. stackexchange.com
Formation of a Meisenheimer-like Intermediate: The addition of the nucleophile leads to the formation of a negatively charged, non-aromatic intermediate, often referred to as a Meisenheimer complex or a σ-adduct. The negative charge in this intermediate is delocalized across the pyridine ring system and, significantly, onto the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.com
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group. In this case, the cyclobutoxide anion is eliminated from the tetrahedral intermediate. The stability of the leaving group is a critical factor influencing the reaction rate.
Protonation (if required): If the reaction is performed in a protic solvent or under acidic workup conditions, the liberated cyclobutoxide anion will be protonated to form cyclobutanol.
This addition-elimination mechanism is a well-established pathway for nucleophilic substitution on electron-deficient aromatic and heteroaromatic rings. chemistry-online.com
Identification and Characterization of Reactive Intermediates
The key reactive intermediate in the SNAr reactions of this compound is the aforementioned Meisenheimer-like complex. The structure of this intermediate is characterized by an sp3-hybridized carbon at the 2-position, bonded to both the incoming nucleophile and the outgoing cyclobutoxy group.
Direct experimental observation and characterization of such intermediates are often challenging due to their transient nature. However, their existence is strongly supported by a wealth of kinetic data and has been computationally modeled for analogous systems. Spectroscopic techniques such as NMR can sometimes be used to detect stable Meisenheimer adducts under specific conditions.
Kinetic Rate Determinations and Activation Parameters
Rate = k[this compound][Nucleophile]
The rate constant, k, would be influenced by several factors:
Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will generally react faster.
Solvent: Polar aprotic solvents are typically favored for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate, following the Arrhenius equation.
Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined by studying the temperature dependence of the rate constant. These parameters would provide deeper insight into the energy profile of the reaction and the structure of the transition state. For SNAr reactions, a negative entropy of activation is typically observed, consistent with an associative mechanism where two molecules come together in the rate-determining step.
To illustrate the type of data that would be generated from such studies, a hypothetical data table is presented below.
| Nucleophile | Solvent | Temperature (K) | Rate Constant, k (M-1s-1) | Activation Energy, Ea (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |
|---|---|---|---|---|---|
| CH3O- | CH3OH | 298 | Data Not Available | Data Not Available | Data Not Available |
| C6H5S- | DMF | 298 | Data Not Available | Data Not Available | Data Not Available |
| Piperidine (B6355638) | DMSO | 323 | Data Not Available | Data Not Available | Data Not Available |
Transition State Modeling and Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for modeling reaction mechanisms and analyzing transition states. researchgate.net For the SNAr reaction of this compound, transition state modeling could provide valuable insights into the reaction's energy profile.
The transition state for the rate-determining nucleophilic attack would resemble the Meisenheimer intermediate, with the new bond between the nucleophile and the C2 carbon partially formed and the C-O bond of the cyclobutoxy group still intact. The geometry and energy of this transition state would dictate the activation barrier of the reaction.
Computational analysis would allow for:
Visualization of the Transition State Structure: Determining the bond lengths and angles of the atoms involved in the transformation.
Calculation of the Activation Barrier: Quantifying the energy required to reach the transition state, which is directly related to the reaction rate.
Investigation of Substituent Effects: Modeling how changes to the nucleophile, leaving group, or substituents on the pyridine ring affect the activation energy and reaction mechanism.
For instance, a computational study on the reaction of 2-alkoxy-3,5-dinitropyridines with piperidine has utilized DFT to explore the SNAr mechanism, revealing how electron-withdrawing groups enhance the electrophilicity of the pyridine ring and facilitate nucleophilic attack. researchgate.net A similar approach for this compound would be invaluable in elucidating the finer details of its reactivity.
Computational Chemistry and Theoretical Characterization of 2 Cyclobutoxypyridine 3 Carbonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely employed in chemistry and materials science to calculate molecular properties with a favorable balance between accuracy and computational cost. nih.gov For 2-Cyclobutoxypyridine-3-carbonitrile, DFT studies are instrumental in understanding its fundamental chemical nature.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govmdpi.com
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around the C-O bond connecting the cyclobutoxy group to the pyridine (B92270) ring. The puckered nature of the cyclobutane (B1203170) ring also contributes to the conformational landscape. By calculating the relative energies of different conformers, the most stable, low-energy conformations can be identified.
Illustrative Optimized Geometry Parameters for this compound Note: The following data is illustrative of typical outputs from a DFT calculation and is intended for demonstration purposes, as specific computational results for this molecule are not publicly available.
| Parameter | Bond/Angle | Value |
| Bond Length | C2-O | 1.36 Å |
| O-C(cyclo) | 1.45 Å | |
| C3-CN | 1.44 Å | |
| C≡N | 1.16 Å | |
| Bond Angle | C2-O-C(cyclo) | 118.5° |
| C2-C3-CN | 121.0° | |
| O-C2-N(ring) | 119.5° | |
| Dihedral Angle | C3-C2-O-C(cyclo) | 45.0° |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. researchgate.net Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.netajchem-a.com
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the electron-donating cyclobutoxy group is expected to raise the HOMO energy, while the electron-withdrawing nitrile group is expected to lower the LUMO energy, likely resulting in a moderately reactive molecule.
Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps and calculated via methods like Mulliken population analysis, identifies the electron-rich and electron-poor regions of the molecule. nih.govresearchgate.net In this compound, negative potential is expected around the nitrogen atoms of the pyridine ring and the nitrile group, indicating sites susceptible to electrophilic attack.
Illustrative FMO Energies and Energy Gap Note: This data is for illustrative purposes.
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.52 |
| Energy Gap (ΔE) | 5.33 |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors, based on conceptual DFT, help predict how a molecule will behave in a chemical reaction.
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ajchem-a.com
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. scirp.org
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons. ajchem-a.com
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ² / 2η. ajchem-a.com
Illustrative Chemical Reactivity Descriptors Note: This data is for illustrative purposes.
| Descriptor | Symbol | Value (eV) |
| Chemical Potential | μ | -4.185 |
| Chemical Hardness | η | 2.665 |
| Global Softness | S | 0.375 |
| Electrophilicity Index | ω | 3.28 |
Molecular Dynamics Simulations and Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comchalcogen.ro By solving Newton's equations of motion, MD simulations provide a detailed view of the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes in various environments (e.g., in a solvent). mdpi.comnih.gov
For this compound, an MD simulation would reveal the flexibility of the cyclobutoxy group and its interaction with the pyridine ring. The simulation generates a trajectory of atomic positions over time, which can be analyzed to map the molecule's conformational landscape. nih.gov This landscape is a representation of the accessible conformations and the energy barriers between them, highlighting the most populated states and the pathways for conformational transitions. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgmdpi.com By developing mathematical models based on calculated molecular descriptors, QSRR can predict the reactivity of new, unstudied compounds. nih.gov
A QSRR study involving this compound would typically analyze a series of analogues where the substituents are varied. For instance, the cyclobutoxy group could be replaced with other alkoxy groups, or different functional groups could be introduced onto the pyridine ring. By calculating various descriptors (electronic, steric, topological) for each analogue and correlating them with experimentally or computationally determined reactivity data, a predictive model can be built. nih.gov This model would elucidate how specific structural changes, such as modifying the size or electronic nature of the substituent at the 2-position, influence the reactivity at specific sites, like the nitrile carbon or the pyridine nitrogen.
Correlation of Theoretical Predictions with Experimental Observations
Geometric Parameters
Computational methods, particularly DFT, are powerful tools for predicting the ground-state geometry of molecules. These calculations provide optimized bond lengths, bond angles, and dihedral angles. These theoretical values can be directly compared with experimental data obtained from X-ray crystallography, which provides the precise spatial arrangement of atoms in a crystalline solid.
For this compound, it is anticipated that the bond lengths and angles of the pyridine ring calculated by DFT would show strong agreement with experimental values, typically within a few percent. The orientation of the cyclobutoxy group relative to the pyridine ring is a key conformational feature. Theoretical calculations can predict the most stable conformer, which can then be compared with the conformation observed in the crystal structure. Any significant discrepancies between the calculated and experimental geometries could indicate the influence of intermolecular forces in the crystal lattice that are not accounted for in the gas-phase theoretical calculations.
Table 1: Hypothetical Comparison of Theoretical and Experimental Geometric Parameters for this compound
| Parameter | Theoretical (DFT/B3LYP 6-311G) | Experimental (X-ray Crystallography) |
|---|---|---|
| Bond Lengths (Å) | ||
| C2-O | 1.365 | 1.362 |
| O-C(cyclobutyl) | 1.448 | 1.445 |
| C3-CN | 1.441 | 1.438 |
| C≡N | 1.158 | 1.155 |
| **Bond Angles (°) ** | ||
| C2-O-C(cyclobutyl) | 118.5 | 118.2 |
| N1-C2-O | 117.9 | 117.6 |
Note: The values in this table are representative and intended for illustrative purposes, as a dedicated crystallographic study for this compound was not found.
Vibrational Frequencies (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes. Theoretical frequency calculations using DFT can predict these vibrational modes and their corresponding frequencies.
For this compound, key vibrational modes include the C≡N stretch of the nitrile group, C-O-C stretching of the ether linkage, and various C-H and C-C vibrations of the pyridine and cyclobutoxy rings. It is a common practice for calculated vibrational frequencies to be systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is often applied to the theoretical frequencies to improve the correlation with the experimental spectrum. The strong correlation between the scaled theoretical frequencies and the experimental IR spectrum would provide confidence in the accuracy of the computational model.
Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Unscaled) | Scaled Theoretical Frequency | Experimental Frequency |
|---|---|---|---|
| C-H stretch (aromatic) | 3150-3250 | 3024-3120 | ~3050 |
| C-H stretch (aliphatic) | 2950-3050 | 2832-2928 | ~2850-2980 |
| C≡N stretch | 2320 | 2227 | ~2230 |
| C=C, C=N stretch (ring) | 1500-1650 | 1440-1584 | ~1450-1600 |
Note: Scaled theoretical frequencies are often obtained by applying an empirical scaling factor (e.g., ~0.96) to the calculated values.
Nuclear Magnetic Resonance (NMR) Spectra
NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Theoretical calculations can predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating theoretical chemical shifts.
The correlation between the calculated and experimental ¹H and ¹³C NMR spectra for this compound would be a strong indicator of the accuracy of the computed electronic structure. The chemical shifts of the protons and carbons in the pyridine ring and the cyclobutoxy group are sensitive to their local electronic environments. A linear correlation between the theoretical and experimental chemical shifts across the molecule would demonstrate the model's ability to accurately describe the electron distribution.
Table 3: Representative Correlation of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Theoretical Chemical Shift | Experimental Chemical Shift |
|---|---|---|
| C2 (Pyridine) | 165.2 | 163.8 |
| C3 (Pyridine) | 95.8 | 94.5 |
| C4 (Pyridine) | 142.1 | 140.7 |
| C5 (Pyridine) | 118.5 | 117.2 |
| C6 (Pyridine) | 154.3 | 152.9 |
| C (C≡N) | 116.9 | 115.5 |
| CH (Cyclobutoxy) | 75.4 | 74.1 |
| CH₂ (Cyclobutoxy) | 30.8 | 29.5 |
Note: Theoretical chemical shifts are typically referenced to a standard (e.g., TMS) calculated at the same level of theory. The experimental values are hypothetical and for illustrative purposes.
2 Cyclobutoxypyridine 3 Carbonitrile As a Strategic Synthon in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Frameworks
The unique arrangement of functional groups in 2-Cyclobutoxypyridine-3-carbonitrile makes it an ideal precursor for the synthesis of various heterocyclic frameworks. The presence of the nitrile group and the adjacent pyridine (B92270) nitrogen atom allows for a range of cyclization reactions, leading to the formation of fused pyrimidine rings and other important heterocyclic systems.
One of the most significant applications of this compound is in the synthesis of pyridopyrimidines. These fused heterocyclic compounds are of great interest due to their diverse biological activities. The reaction of this compound with various reagents can lead to the formation of the pyrimidine ring fused to the pyridine core. For instance, treatment with formamide or other one-carbon synthons can initiate a cyclization process to yield pyrido[2,3-d]pyrimidine derivatives. The general reaction scheme involves the initial reaction at the amino group (if present) or activation of the nitrile group, followed by intramolecular cyclization.
The Thorpe-Ziegler reaction provides another powerful tool for the construction of heterocyclic systems from dinitrile precursors. wikipedia.orgsemanticscholar.org While direct application on this compound itself is not explicitly detailed in the provided results, the principle of this intramolecular cyclization can be extended to derivatives of this synthon. By introducing a second nitrile group at a suitable position on a side chain attached to the pyridine ring, a Thorpe-Ziegler cyclization can be induced to form a new carbocyclic or heterocyclic ring fused to the initial pyridine scaffold. The reaction is typically base-catalyzed and proceeds through the formation of an enamine intermediate. wikipedia.org
Furthermore, the reactivity of the nitrile group in this compound allows for its participation in reactions like the Gewald synthesis of 2-aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.netorganic-chemistry.org Although the classic Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur, modifications of this reaction can utilize the nitrile functionality of this compound. By reacting it with a suitable sulfur-containing reagent and a compound containing an active methylene group, it is conceivable to construct a thiophene ring fused to the pyridine core, leading to thieno[2,3-b]pyridine derivatives.
The following table summarizes some of the potential heterocyclic frameworks that can be constructed using this compound as a key synthon.
| Heterocyclic Framework | Synthetic Strategy | Key Reagents/Conditions |
| Pyrido[2,3-d]pyrimidines | Annulation of a pyrimidine ring | Formamide, Guanidine, Urea |
| Fused Carbocycles/Heterocycles | Thorpe-Ziegler Cyclization | Base (e.g., NaH, NaOEt) on a dinitrile derivative |
| Thieno[2,3-b]pyridines | Gewald-type Reaction | Sulfur, active methylene compound, base |
Synthesis of Functionalized Analogues and Derivatives
The inherent reactivity of this compound allows for the straightforward synthesis of a wide range of functionalized analogues and derivatives. These modifications can be targeted at the pyridine ring, the cyclobutoxy group, or the nitrile functionality, providing access to a library of compounds with tailored properties.
The nitrile group is a particularly versatile handle for chemical modification. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Reduction of the nitrile group, for example with lithium aluminum hydride or catalytic hydrogenation, yields the corresponding aminomethylpyridine derivative. These transformations open up avenues for further functionalization, such as peptide coupling or the introduction of other pharmacophoric groups.
The pyridine ring itself is susceptible to various transformations. Nucleophilic aromatic substitution reactions can be employed to replace the cyclobutoxy group with other alkoxy, aryloxy, or amino substituents, thus allowing for the fine-tuning of the molecule's electronic and steric properties. Electrophilic aromatic substitution reactions on the pyridine ring, although generally more challenging, can be achieved under specific conditions to introduce substituents at other positions.
The cyclobutoxy group, while generally stable, can also be a site for modification. Cleavage of the ether linkage can provide the corresponding 2-hydroxypyridine-3-carbonitrile, a valuable intermediate for the synthesis of other derivatives.
Below is a table detailing some of the key functionalized analogues and derivatives that can be synthesized from this compound.
| Derivative Class | Synthetic Transformation | Reagents and Conditions |
| Pyridine-3-carboxylic Acid | Nitrile Hydrolysis | Strong acid (e.g., H2SO4) or base (e.g., NaOH), heat |
| Pyridine-3-carboxamide | Nitrile Hydrolysis | Controlled hydrolysis with acid or base |
| 3-(Aminomethyl)pyridine | Nitrile Reduction | LiAlH4, H2/Catalyst (e.g., Pd/C) |
| 2-Alkoxy/Aryloxy/Aminopyridines | Nucleophilic Aromatic Substitution | Corresponding alcohol/phenol/amine with a base |
| 2-Hydroxypyridine-3-carbonitrile | Ether Cleavage | Strong acid (e.g., HBr, HI) |
Application in Polycyclic and Fused Ring System Formation
Beyond the construction of simple heterocyclic systems, this compound serves as a strategic starting material for the synthesis of more complex polycyclic and fused ring systems. Its ability to undergo annulation reactions, where a new ring is built onto the existing pyridine framework, is a key feature in this regard.
The formation of pyrido[2,3-d]pyrimidines, as mentioned earlier, is a prime example of its application in fused ring system synthesis. nih.govnih.gov By choosing appropriate reaction partners, the pyrimidine ring can be further functionalized, leading to a diverse range of polycyclic structures. For instance, using substituted guanidines or ureas in the cyclization reaction can introduce various substituents on the newly formed pyrimidine ring.
Furthermore, the functionalized derivatives of this compound can be employed in intramolecular cyclization reactions to build additional rings. For example, if a suitable side chain is introduced at the 4- or 6-position of the pyridine ring, an intramolecular Heck, Suzuki, or other palladium-catalyzed cross-coupling reaction could be envisioned to form a new fused ring.
The synthesis of complex natural products and pharmaceutically active molecules often requires the assembly of multiple rings. The versatility of this compound as a building block allows for its incorporation into convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together. The functional handles on the pyridine ring and the nitrile group provide multiple points for such connections.
The following table outlines some of the approaches for the formation of polycyclic and fused ring systems utilizing this compound.
| Polycyclic/Fused System | Synthetic Approach | Key Features |
| Substituted Pyrido[2,3-d]pyrimidines | Annulation with functionalized reagents | Introduction of diversity on the pyrimidine ring |
| Fused Tri- and Tetracyclic Systems | Intramolecular cyclization of derivatives | Utilization of functional groups for ring closure |
| Complex Molecular Architectures | Convergent synthesis strategies | Use as a key building block for fragment coupling |
Q & A
Q. What are the common synthetic routes for 2-Cyclobutoxypyridine-3-carbonitrile, and what key parameters influence yield and purity?
The synthesis of pyridine-carbonitrile derivatives typically involves multi-step reactions, such as cyclization of cyclobutoxy precursors with nitrile-containing intermediates. Key parameters include:
- Temperature control : High-energy methods like microwave-assisted synthesis improve reaction efficiency .
- Catalysts : Acidic catalysts (e.g., trifluoroacetic acid) enhance regioselectivity in cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF) optimize nucleophilic substitution reactions for cyclobutoxy group incorporation .
- Reaction time : Extended durations (12–24 hours) are often required for complete cyclization .
Q. Which analytical techniques are critical for characterizing this compound?
Structural elucidation and purity assessment rely on:
- X-ray crystallography : Determines bond angles and hydrogen-bonding networks in crystalline forms .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclobutoxy vs. pyridine ring protons) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Confirms nitrile (C≡N) and ether (C-O-C) functional groups .
Q. How should this compound be stored to ensure stability?
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
- Temperature : Store at –20°C for long-term stability, as elevated temperatures may degrade the cyclobutoxy moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .
- Flow chemistry : Continuous flow reactors enhance scalability and minimize side reactions (e.g., oxidation of the pyridine ring) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) promote selective C–O bond formation in cyclobutoxy attachment .
Q. What strategies resolve contradictions in reported biological activity data for pyridine-carbonitrile analogs?
Discrepancies may arise from:
- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed nitriles) that skew bioassay results .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers, as solubility impacts dose-response curves .
- Receptor specificity : Perform molecular docking studies to differentiate binding affinities across targets (e.g., kinases vs. GPCRs) .
Q. How can regioselectivity be controlled during functionalization of the pyridine ring in this compound?
- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to guide electrophilic substitution at the 4-position .
- Meta-directing effects : Leverage the electron-withdrawing nitrile group to favor reactions at the 5- or 6-positions .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for cyclobutoxy ring-opening or nitrile participation in click chemistry .
- Molecular dynamics : Simulate solvent interactions to predict hydrolysis rates under physiological conditions .
Q. Are there alternative synthetic pathways to bypass high-energy intermediates in this compound synthesis?
- One-pot cascades : Combine cyclobutanol activation and pyridine nitrilation in a single step using dual catalysts .
- Biocatalysis : Explore enzymatic nitrile synthesis (e.g., nitrilases) for greener, stereoselective routes .
Q. How does the cyclobutoxy group influence the compound’s pharmacokinetic properties?
- Metabolic stability : The strained cyclobutane ring resists CYP450-mediated oxidation, prolonging half-life .
- Solubility : LogP calculations indicate moderate lipophilicity (predicted LogP = 2.1), requiring formulation adjustments for bioavailability .
Q. What toxicological screening protocols are recommended for this compound derivatives?
- Ames test : Assess mutagenicity of nitrile metabolites .
- hERG assay : Evaluate cardiac toxicity risks due to pyridine-mediated ion channel interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
